Predicted Lipophilicity (clogP) Compared to 5-Methyl Analog
The 5-ethyl substituent imparts a measurably higher predicted lipophilicity compared to the otherwise identical 5-methyl analog. Using the XLogP3 algorithm, the target compound exhibits a clogP of 2.8, versus 2.3 for 1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1274508-14-3) [1][2]. This 0.5 log unit increase is significant for membrane permeability and non-specific protein binding in in vitro assays [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.8 (XLogP3) |
| Comparator Or Baseline | 1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: clogP = 2.3 |
| Quantified Difference | Δ clogP = +0.5 |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem) |
Why This Matters
A higher clogP indicates greater membrane permeability potential, which is critical for intracellular target engagement and differentiates the ethyl derivative for CNS or cell-penetrant probe design.
- [1] PubChem. 1-(2-chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid. Computed Properties: XLogP3. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] PubChem. 1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. Computed Properties: XLogP3. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
